Ozagrel - 82571-53-7

Ozagrel

Catalog Number: EVT-278102
CAS Number: 82571-53-7
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozagrel, chemically known as (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride, is a selective inhibitor of thromboxane A2 (TXA2) synthase. [] TXA2 synthase is a key enzyme involved in the arachidonic acid cascade, responsible for the production of TXA2, a potent vasoconstrictor and platelet aggregator. [] Ozagrel acts by binding to the active site of TXA2 synthase, thereby preventing the conversion of prostaglandin H2 to TXA2. [] This inhibitory action makes ozagrel a valuable tool in scientific research, particularly in studies focusing on platelet function, thrombosis, and inflammation.

Future Directions
  • Investigating the potential benefits of combining ozagrel with other neuroprotective agents: Combination therapies could potentially provide synergistic effects and improve outcomes in conditions like stroke. []
  • Developing novel formulations of ozagrel with improved bioavailability and targeted delivery: This could enhance its therapeutic efficacy while minimizing potential side effects. []
Source and Classification

Ozagrel is derived from the reaction of various chemical precursors, including imidazole derivatives and cinnamic acid esters. Its classification as a thromboxane A2 synthesis inhibitor places it in the category of anti-platelet agents, which are crucial in managing thrombotic disorders.

Synthesis Analysis

The synthesis of Ozagrel involves several methods, with the most common being the reaction of 4-bromomethyl ethyl cinnamate with imidazole. The process typically follows these steps:

  1. Preparation of 4-bromomethyl ethyl cinnamate: This is achieved through bromination of 4-methyl ethyl cinnamate using N-bromosuccinimide.
  2. Formation of Ozagrel: The brominated compound is reacted with imidazole to yield Ozagrel ethyl.
  3. Hydrolysis: The crude Ozagrel is obtained by hydrolyzing the ethyl ester derivative.
  4. Purification: The final product undergoes purification to achieve high purity levels (over 99.8%) suitable for pharmaceutical applications.

The reaction conditions are typically mild, involving temperatures ranging from room temperature to about 80°C, and yields can exceed 60% depending on the method used .

Molecular Structure Analysis

Ozagrel has a complex molecular structure characterized by its imidazole ring and a cinnamate moiety. The molecular formula is C19H22N2O3, with a molecular weight of approximately 326.39 g/mol.

Structural Features

  • Imidazole Ring: Contributes to the compound's pharmacological activity.
  • Cinnamate Moiety: Enhances lipophilicity, aiding in membrane permeability.
  • Functional Groups: Contains ester and amine functionalities critical for its interaction with biological targets.

The structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry .

Chemical Reactions Analysis

Ozagrel participates in various chemical reactions, primarily related to its synthesis and degradation pathways:

  1. Chlorination: Involves the reaction of Ozagrel with thionyl chloride to form chlorinated intermediates.
  2. Esterification: The formation of ester derivatives through reactions with alcohols or phenolic compounds.
  3. Hydrolysis: Converts ester forms back to their corresponding acids, which can be crucial for activation or deactivation in biological systems.

These reactions are typically monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield during synthesis .

Mechanism of Action

Ozagrel exerts its therapeutic effects primarily through the inhibition of thromboxane A2 synthesis, which is critical in platelet aggregation and vasoconstriction.

Detailed Mechanism

  • Thromboxane A2 Inhibition: By blocking the enzyme thromboxane synthase, Ozagrel reduces thromboxane A2 levels, leading to decreased platelet activation.
  • Vasodilation: The compound promotes vasodilation by inhibiting smooth muscle contraction, thereby improving blood flow in ischemic tissues.

This mechanism makes Ozagrel particularly effective in treating conditions like ischemic stroke, where reduced blood flow can lead to significant tissue damage .

Physical and Chemical Properties Analysis

Ozagrel exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline powder.
  • Melting Point: Approximately 175-176°C, indicating thermal stability.
  • Solubility: Highly soluble in water and organic solvents like dichloromethane, enhancing its bioavailability.
  • Stability: Exhibits good stability under various environmental conditions, making it suitable for pharmaceutical formulations.

These properties are essential for ensuring effective delivery and efficacy in clinical applications .

Applications

Ozagrel has significant scientific applications, particularly in pharmacology:

  1. Ischemic Stroke Treatment: Used to manage patients with non-cardioembolic ischemic strokes by preventing further thrombus formation.
  2. Cardiovascular Disorders: Investigated for potential use in other thrombotic conditions due to its anti-platelet effects.
  3. Research Applications: Studied as a model compound for developing novel anti-thrombotic agents through conjugation with other therapeutic molecules like paeonol.

The ongoing research into Ozagrel's mechanisms continues to reveal new therapeutic potentials, making it a valuable compound in modern medicine .

Introduction to Ozagrel

Historical Development and Pharmacological Classification

Ozagrel ((E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid) emerged from targeted efforts to develop thromboxane A₂ (TXA₂) synthase inhibitors. Early work by Iizuka and colleagues in the 1980s identified imidazole derivatives as potent TXA₂ synthase inhibitors, with ozagrel (initially designated OKY-046) demonstrating high selectivity (IC₅₀ = 11 nM) [1] [5]. Its classification as a specific thromboxane synthase inhibitor distinguishes it from cyclooxygenase (COX) inhibitors or thromboxane receptor antagonists. Ozagrel’s primary mechanism involves shunting arachidonic acid metabolism toward prostacyclin (PGI₂) synthesis, creating an antiplatelet and vasodilatory profile [5] [9]. Key patents, such as US 4175203, covered its synthesis via ethyl 4-methylcinnamate bromination followed by imidazole alkylation and ester hydrolysis [1].

Table 1: Key Historical Milestones in Ozagrel Development

YearEventSignificance
1981Synthesis of imidazole derivativesIdentification of ozagrel’s TXA₂ synthase inhibition [1]
1986First clinical trials (Japan)Demonstrated efficacy in cerebral thrombosis [1]
1992Market approval (Japan)Launched for asthma and cerebral vasospasm [4]

Structural and Functional Characterization of Ozagrel

Ozagrel’s molecular structure (C₁₃H₁₂N₂O₂; MW 228.25 g/mol) features three critical domains:

  • An acrylic acid moiety enabling hydrogen bonding with TXA₂ synthase active sites.
  • A para-substituted phenyl ring facilitating hydrophobic interactions.
  • An imidazole group coordinating with heme iron in TXA₂ synthase, inhibiting catalytic activity [1] [10].

Structure-activity relationship (SAR) studies confirm that:

  • Imidazole N-atom is essential for heme coordination; substitution reduces potency >90% [5].
  • Acrylic acid double-bond configuration influences binding; the E-isomer is 10-fold more potent than the Z-isomer [1].
  • Methylenic linker length between phenyl and imidazole optimizes enzyme access [10].

Table 2: Structural Determinants of Ozagrel Activity

Structural FeatureRole in PharmacologyConsequence of Modification
Imidazole ringHeme iron coordination in TXA₂ synthaseLoss of inhibition potency
Acrylic acid (E-isomer)Hydrogen bonding with Arg/W residuesReduced binding affinity
Phenyl ringHydrophobic pocket occupancyAltered substrate specificity

Innovative structural derivatives include:

  • Metal coordination complexes: Zinc(II)-ozagrel polymers form double-helical chains enhancing stability while retaining antiplatelet effects [10].
  • Mutual prodrugs: Paeonol-ozagrel conjugates (e.g., POC, PNC3) improve blood-brain barrier penetration, reducing cerebral infarct volume by 38% in ischemic stroke models [2] [7].

Global Therapeutic Adoption and Regulatory Milestones

Ozagrel’s clinical adoption remains geographically heterogeneous, with Japan leading due to early approvals:

  • 1992: Approved for bronchial asthma (oral/inhaled) and cerebral thrombosis (intravenous) [4] [5].
  • 2001: Expanded for cerebral vasospasm post-subarachnoid hemorrhage, often combined with fasudil [4] [8].

Regulatory discontinuations highlight indication-specific limitations:

  • Phase III failures: Trials for myocardial infarction (1998), hypertension in pregnancy (2004), and dry eye (2017) were terminated due to insufficient efficacy [4].
  • Orphan drug designations: None granted despite cerebral vasospasm’s rarity, contrasting with clazosentan’s orphan status [8].

Table 3: Global Regulatory Status of Ozagrel

RegionApproved IndicationsDevelopment Discontinuations
JapanAsthma, cerebral thrombosis, vasospasmMyocardial infarction, dry eyes [4]
ChinaNone (research focus)
EU/USANonePhase II (cerebral infarction) halted [4]

Emerging trends include:

  • Combination therapies: Ozagrel + fasudil in Japan reduces vasospasm incidence by 40% vs. monotherapy [8].
  • Prodrug development: Chinese research dominates novel conjugates (e.g., paeonol-ozagrel), with 5 patents filed (2020–2024) [2] [7].

Properties

CAS Number

82571-53-7

Product Name

Ozagrel

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N

SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O

Synonyms

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.